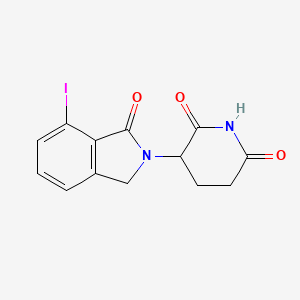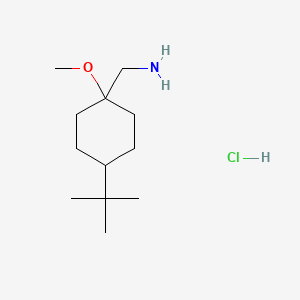
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H25NO·HCl It is a derivative of cyclohexane, featuring a tert-butyl group, a methoxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring with the tert-butyl and methoxy substituents. This can be achieved through a series of reactions, including alkylation and etherification.
Introduction of the methanamine group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a suitable amine source under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A structurally similar compound with a tert-butyl group and a methyl group on the cyclohexane ring.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is unique due to the presence of the methoxy group and the methanamine group, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H26ClNO |
|---|---|
Molecular Weight |
235.79 g/mol |
IUPAC Name |
(4-tert-butyl-1-methoxycyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10;/h10H,5-9,13H2,1-4H3;1H |
InChI Key |
YXUBJPYITUYCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


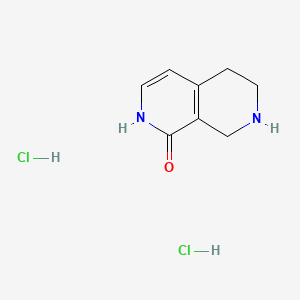
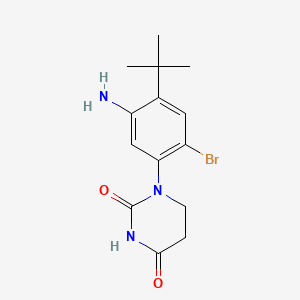
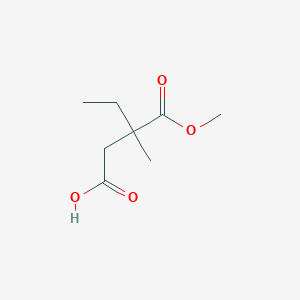

![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
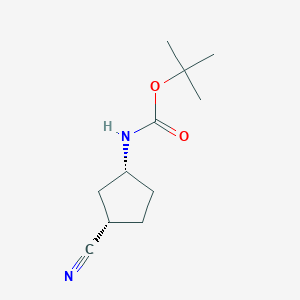
![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
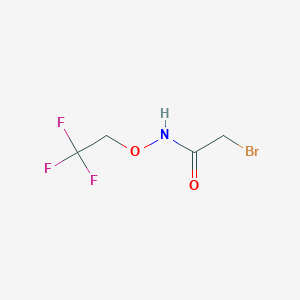
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
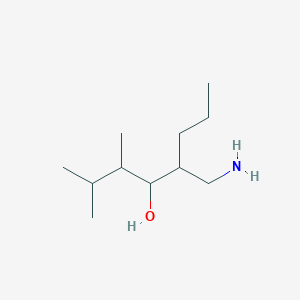
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
